molecular formula C12H16N2O2 B6262071 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide CAS No. 2169880-72-0

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide

Cat. No.: B6262071
CAS No.: 2169880-72-0
M. Wt: 220.3
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Description

3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 2,3-dimethylphenyl group and a hydroxyimino functional group

Properties

CAS No.

2169880-72-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide typically involves the following steps:

    Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the 2,3-Dimethylphenyl Group: This step involves the substitution of a hydrogen atom on the butanamide backbone with a 2,3-dimethylphenyl group, often using a Friedel-Crafts acylation reaction.

    Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the amide with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways involving amide and oxime functionalities.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or pesticides.

    Cosmetics: The compound may be used in the formulation of cosmetic products due to its potential bioactive properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)propanamide: Similar structure but with a shorter carbon chain.

    3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)pentanamide: Similar structure but with a longer carbon chain.

    3-(2,3-dimethylphenyl)-2-(N-hydroxyimino)hexanamide: Similar structure but with an even longer carbon chain.

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